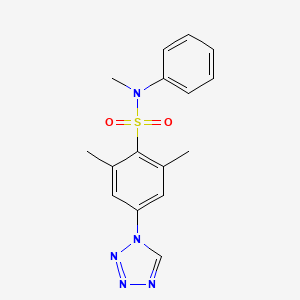![molecular formula C19H12FN3O3 B11055020 (1E)-1-{[2-(3-fluorophenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11055020.png)
(1E)-1-{[2-(3-fluorophenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-{[2-(3-fluorophenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrimidinyl group, and a furo[3,4-c]pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-{[2-(3-fluorophenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione typically involves multi-step organic reactions. The starting materials often include 3-fluorobenzaldehyde, pyrimidine derivatives, and furo[3,4-c]pyridine intermediates. The key steps in the synthesis may involve:
Condensation Reactions: Combining 3-fluorobenzaldehyde with pyrimidine derivatives under acidic or basic conditions to form the intermediate.
Cyclization Reactions: Formation of the furo[3,4-c]pyridine ring through cyclization reactions, often using catalysts such as palladium or copper.
Final Coupling: The final step involves coupling the intermediate with the furo[3,4-c]pyridine moiety under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalyst Optimization: Employing advanced catalysts to enhance reaction efficiency and selectivity.
Purification Techniques: Using chromatography and recrystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-{[2-(3-fluorophenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1E)-1-{[2-(3-fluorophenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E)-1-{[2-(3-fluorophenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in critical biochemical pathways.
Modulate Receptors: Interact with cellular receptors to influence signal transduction.
Affect Gene Expression: Alter the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
- **(1E)-1-{[2-(3-chlorophenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
- **(1E)-1-{[2-(3-bromophenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
- **(1E)-1-{[2-(3-methylphenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
Uniqueness
The uniqueness of (1E)-1-{[2-(3-fluorophenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione lies in its specific fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets.
Properties
Molecular Formula |
C19H12FN3O3 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
(1E)-1-[[2-(3-fluorophenyl)pyrimidin-5-yl]methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C19H12FN3O3/c1-10-5-14-15(26-19(25)16(14)18(24)23-10)6-11-8-21-17(22-9-11)12-3-2-4-13(20)7-12/h2-9H,1H3,(H,23,24)/b15-6+ |
InChI Key |
ZTAQLCBSHWCLNX-GIDUJCDVSA-N |
Isomeric SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=CN=C(N=C3)C4=CC(=CC=C4)F |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CN=C(N=C3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine](/img/structure/B11054937.png)
![3-(2-Chlorophenyl)-6-(2,6-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054938.png)
![2-{[(4Z)-1-(4-chlorophenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11054952.png)
![(2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B11054961.png)
![N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]thiophene-2-carboxamide](/img/structure/B11054968.png)
![2-(trifluoromethyl)-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11054975.png)
![N~2~-Allyl-4-(4-bromophenyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11054985.png)
![3-(4-methoxyphenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B11054993.png)
![4-[4-[4-(3,5-dimethylpyrazol-1-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11054999.png)
![4-chloro-N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]benzenesulfonamide](/img/structure/B11055006.png)
![3-[3-(benzyloxy)phenyl]-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11055010.png)
![Ethyl 4-[(2-azabicyclo[2.2.1]hept-2-ylcarbonothioyl)amino]benzoate](/img/structure/B11055011.png)
![Butyl 4-({[(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11055031.png)

